molecular formula C20H20BrN5 B2433039 3-(3-BROMOPHENYL)-N-(3-METHYLBUTYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866870-80-6

3-(3-BROMOPHENYL)-N-(3-METHYLBUTYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2433039
CAS No.: 866870-80-6
M. Wt: 410.319
InChI Key: LMNKPTMCUVXBPH-UHFFFAOYSA-N
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Description

3-(3-BROMOPHENYL)-N-(3-METHYLBUTYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a triazoloquinazoline core makes this compound particularly interesting for research and development in various scientific fields.

Preparation Methods

The synthesis of 3-(3-BROMOPHENYL)-N-(3-METHYLBUTYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves a multi-step process. One common method includes the nucleophilic addition/cyclization of carbodiimides with diazo compounds . This transition-metal-free strategy is accomplished under mild conditions and involves a cascade nucleophilic addition/cyclization process. The late-stage derivatization and gram-scale synthesis reveal the promising utility of this methodology .

Chemical Reactions Analysis

3-(3-BROMOPHENYL)-N-(3-METHYLBUTYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be performed to modify the triazoloquinazoline core, leading to different structural analogs.

    Substitution: The bromophenyl group allows for various substitution reactions, where the bromine atom can be replaced with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3-BROMOPHENYL)-N-(3-METHYLBUTYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Due to its potential pharmacological properties, it is investigated for its use in developing new therapeutic agents.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-BROMOPHENYL)-N-(3-METHYLBUTYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The triazoloquinazoline core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar compounds to 3-(3-BROMOPHENYL)-N-(3-METHYLBUTYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE include other triazoloquinazolines and triazolotriazines . These compounds share a similar core structure but differ in their substituents and overall molecular architecture. The uniqueness of this compound lies in its specific bromophenyl and methylbutyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(3-bromophenyl)-N-(3-methylbutyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN5/c1-13(2)10-11-22-19-16-8-3-4-9-17(16)26-20(23-19)18(24-25-26)14-6-5-7-15(21)12-14/h3-9,12-13H,10-11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNKPTMCUVXBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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